1-(4-METHYLBENZOYL)-3-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA
Overview
Description
1-(4-METHYLBENZOYL)-3-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA is a complex organic compound featuring a pyrazole ring, a trifluoromethyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLBENZOYL)-3-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: This can be achieved via electrophilic trifluoromethylation using reagents like trifluoromethyl iodide.
Coupling Reactions: The phenyl groups can be introduced through Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boronic acids.
Formation of the Benzamide Moiety: The final step involves the reaction of the amine group with benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and scalable production. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain consistency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding carboxylic acids.
Reduction: Reduction of the nitro groups (if present) can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(4-METHYLBENZOYL)-3-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA has several applications:
Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes or receptors, particularly those involved in cancer and inflammatory diseases.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It can serve as a probe for studying biological pathways and interactions due to its ability to bind to specific proteins.
Mechanism of Action
The compound exerts its effects primarily through interaction with receptor tyrosine kinases, leading to inhibition of downstream signaling pathways. This can result in the suppression of cell proliferation and induction of apoptosis in cancer cells . The trifluoromethyl group enhances the compound’s binding affinity and metabolic stability, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-4-[4-[[[[3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide
- N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
- Fluridone
Uniqueness
1-(4-METHYLBENZOYL)-3-{4-[3-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PHENYL}UREA stands out due to its combination of a pyrazole ring and a trifluoromethyl group, which confer unique electronic properties and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-N-[[4-[3-phenyl-5-(trifluoromethyl)pyrazol-1-yl]phenyl]carbamoyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N4O2/c1-16-7-9-18(10-8-16)23(33)30-24(34)29-19-11-13-20(14-12-19)32-22(25(26,27)28)15-21(31-32)17-5-3-2-4-6-17/h2-15H,1H3,(H2,29,30,33,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLAAYUNGFXRFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)NC2=CC=C(C=C2)N3C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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